2-(1-Hydroxypropyl)-5-methyl-1,3-oxazole-4-carboxamide
Description
2-(1-Hydroxypropyl)-5-methyl-1,3-oxazole-4-carboxamide is an oxazole derivative characterized by a 1,3-oxazole core substituted with a hydroxypropyl group at position 2, a methyl group at position 5, and a carboxamide functional group at position 2. The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, which confers unique electronic and steric properties.
Properties
CAS No. |
61183-23-1 |
|---|---|
Molecular Formula |
C8H12N2O3 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
2-(1-hydroxypropyl)-5-methyl-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C8H12N2O3/c1-3-5(11)8-10-6(7(9)12)4(2)13-8/h5,11H,3H2,1-2H3,(H2,9,12) |
InChI Key |
JOZPWVQNHKSOPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC(=C(O1)C)C(=O)N)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(1-Hydroxypropyl)-5-methyloxazole-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 5-methyloxazole-4-carboxylic acid with 1-chloropropanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Oxidation of the Hydroxypropyl Group
The primary alcohol in the hydroxypropyl side chain can undergo oxidation to form a ketone derivative. This reaction is typically mediated by strong oxidizing agents:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (aq) | Acidic, 60–80°C | 2-(1-oxopropyl)-5-methyl-1,3-oxazole-4-carboxamide | 72% | |
| CrO₃/H₂SO₄ | Room temperature | Same as above | 68% |
Mechanistic Insight : Oxidation proceeds via deprotonation of the alcohol to form an alkoxide intermediate, followed by hydride transfer to the oxidizing agent.
Nucleophilic Substitution at the Carboxamide Group
The carboxamide moiety can undergo hydrolysis or alcoholysis under acidic/basic conditions:
Key Note : The carboxamide’s reactivity is enhanced by electron-withdrawing effects from the oxazole ring .
Electrophilic Substitution on the Oxazole Ring
The oxazole ring undergoes electrophilic substitution at the C2 position due to electron-donating effects from the methyl group at C5:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 2 hrs | 2-(1-hydroxypropyl)-5-methyl-3-nitro-1,3-oxazole-4-carboxamide | 55% | |
| Br₂/FeBr₃ | DCM, RT, 1 hr | 2-bromo-5-methyl-1,3-oxazole derivative | 60% |
Regioselectivity : The methyl group at C5 directs substitution to C2 via resonance stabilization .
Reduction of the Oxazole Ring
The oxazole ring can be reduced to form a partially saturated thiazoline-like structure:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂/Pd-C | EtOH, 50 psi, 6 hrs | 2-(1-hydroxypropyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide | 40% | |
| LiAlH₄ | THF, reflux, 3 hrs | Same as above | 35% |
Limitation : Over-reduction to fully saturated oxazolidine is avoided by controlling reaction time .
Cross-Coupling Reactions
The oxazole ring participates in palladium-catalyzed cross-coupling reactions if a halogen is introduced at C2:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N | 2-alkynyl-oxazole derivative | 65% | |
| Suzuki-Miyaura | Pd(OAc)₂, K₂CO₃, DMF | 2-aryl-oxazole derivative | 58% |
Substrate Requirement : Requires prior halogenation at C2 (e.g., bromination) .
Esterification and Amidation
The carboxamide group can be converted to esters or secondary amides:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| SOCI₂/ROH | Reflux, 4 hrs | Methyl/ethyl esters | 70–80% | |
| RNH₂/DCC | DCM, RT, 12 hrs | Secondary amides (e.g., N-phenyl derivative) | 60% |
Catalysis : DCC (dicyclohexylcarbodiimide) activates the carboxylic acid intermediate .
Schiff Base Formation
The hydroxypropyl group can be oxidized to a ketone, followed by condensation with amines:
| Amine | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Aniline | EtOH, RT, 6 hrs | Imine derivative | 50% | |
| Hydrazine | MeOH, reflux, 3 hrs | Hydrazone derivative | 65% |
Application : These derivatives are explored as precursors for bioactive molecules .
Scientific Research Applications
2-(1-Hydroxypropyl)-5-methyloxazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxypropyl)-5-methyloxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Oxazole derivatives are widely studied for their antimicrobial, anti-inflammatory, and anticancer activities. Below is a structural and functional comparison of 2-(1-Hydroxypropyl)-5-methyl-1,3-oxazole-4-carboxamide with related compounds:
Table 1: Structural and Functional Comparison of Selected Oxazole Derivatives
Key Observations :
Structural Differences :
- The target compound lacks halogenated aryl groups (e.g., -Br, -Cl, -F) present in compounds 1a and 1b , which are associated with increased lipophilicity and membrane permeability. Instead, its hydroxypropyl group may improve aqueous solubility, a critical factor in drug bioavailability .
- Unlike pyrazole-carboximidamide derivatives (e.g., Compound 2 in ), the target retains the oxazole core, which is linked to broader antimicrobial efficacy in literature .
Biological Activity :
- Halogenated derivatives (1a , 1b ) exhibit potent antimicrobial activity, likely due to electron-withdrawing effects enhancing target binding. The absence of halogens in the target compound suggests its mechanism may rely on hydrogen bonding via the carboxamide and hydroxyl groups.
- Pyrazole-carboximidamides () show structural divergence (lack of oxazole), resulting in distinct pharmacodynamic profiles.
Physicochemical Properties :
- The hydroxypropyl group in the target compound likely reduces logP (predicted ~1.2) compared to 1a (logP ~3.5) and 1b (logP ~3.0), favoring renal excretion over tissue accumulation.
- Carboxamide groups in all compounds enhance stability against metabolic degradation compared to ester or ketone analogs.
Biological Activity
2-(1-Hydroxypropyl)-5-methyl-1,3-oxazole-4-carboxamide is a compound belonging to the oxazole family, known for its diverse biological activities. This article synthesizes available research findings regarding the biological activity of this compound, focusing on its antimicrobial, anticancer, and antipathogenic properties.
Chemical Structure and Properties
The chemical structure of 2-(1-Hydroxypropyl)-5-methyl-1,3-oxazole-4-carboxamide can be represented as follows:
This compound features a 1,3-oxazole ring, which is crucial for its biological activity. The presence of the hydroxyl and carboxamide groups enhances its solubility and reactivity.
Antimicrobial Activity
Research indicates that compounds containing the 1,3-oxazole nucleus exhibit significant antimicrobial properties. A study evaluating various oxazole derivatives showed that certain modifications can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with specific substituents demonstrated minimum inhibitory concentrations (MIC) as low as 62.5 µg/mL against strains like Bacillus subtilis and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound | Target Strain | MIC (µg/mL) |
|---|---|---|
| 2-(1-Hydroxypropyl)-5-methyl-1,3-oxazole-4-carboxamide | E. faecium | TBD |
| Compound 4b | B. subtilis | 62.5 |
| Compound 2 | E. coli | TBD |
Anticancer Activity
The potential anticancer properties of oxazole derivatives have been explored extensively. In vitro studies on related compounds indicate that they can inhibit the growth of various cancer cell lines by inducing apoptosis or inhibiting key signaling pathways such as NF-κB . Notably, certain oxazolo[5,4-d]pyrimidine derivatives have shown promising cytotoxic effects against colon cancer cell lines with IC50 values comparable to established chemotherapeutics like cisplatin .
Case Study: Cytotoxicity in Cancer Cell Lines
A recent study highlighted the efficacy of oxazolo[5,4-d]pyrimidine derivatives against human cancer cell lines including A549 (lung carcinoma) and MCF7 (breast adenocarcinoma). The most potent derivative achieved an IC50 of 58.4 µM against HT29 cells, suggesting that similar modifications in the structure of 2-(1-Hydroxypropyl)-5-methyl-1,3-oxazole-4-carboxamide could yield effective anticancer agents .
Antipathogenic Activity
Oxazole derivatives are also recognized for their antipathogenic properties. Research has shown that these compounds can inhibit the growth of various pathogens, including those responsible for tuberculosis and other infectious diseases . The mechanism often involves interference with bacterial DNA gyrase activity, making these compounds potential candidates for treating drug-resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
